ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate
Description
Ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate is a coumarin-based derivative featuring a complex substitution pattern. The core structure is a 2H-chromen-2-one (coumarin) with:
- 6-Bromo and 8-methoxy substituents on the coumarin ring.
- A formamido linkage at position 3, connecting to a propanoate ester.
- A 3-nitrophenyl group attached to the propanoate chain.
Properties
IUPAC Name |
ethyl 3-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O8/c1-3-32-19(26)11-17(12-5-4-6-15(8-12)25(29)30)24-21(27)16-9-13-7-14(23)10-18(31-2)20(13)33-22(16)28/h4-10,17H,3,11H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAAEVWQTXXDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction forms 6-bromo-8-methoxy-2-oxo-2H-chromen-3-carboxylic acid.
Introduction of the Amino Group: The carboxylic acid group of the chromen-2-one core is then converted to an amide group through a reaction with an appropriate amine, such as 3-nitroaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Ethyl 3-[6-Chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS: 573973-49-6)
- Core : Coumarin.
- Substituents :
- 6-Chloro, 4-methyl, and 7-(trifluoromethylbenzyloxy) groups.
- Molecular Weight : 505.85 g/mol (C₂₃H₂₀ClF₃O₅).
- Key Differences: Replaces bromo and methoxy with chloro, methyl, and trifluoromethyl groups.
Ethyl 3-(5-(5-Bromo-2-hydroxybenzoyl)-2-hydroxy-phenyl)-3-oxopropanoate (6f)
- Core: Benzophenone.
- Substituents: 5-Bromo and hydroxyl groups on the aromatic rings. 3-Oxopropanoate ester.
- Key Differences : Lacks the coumarin scaffold but shares bromo and ester functionalities. The ketone group may influence reactivity in nucleophilic additions .
Ethyl 3-Oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate
- Core: Propanoate ester with an aminoketone moiety.
- Substituents: Phenyl and phenylethylamino groups.
- Molecular Weight: 311.15 g/mol (C₁₉H₂₁NO₃).
- Key Differences: Simpler structure without heterocyclic cores; the amino group could facilitate hydrogen bonding in biological targets .
Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Core: Quinazolinone.
- Substituents : Nitro group and sulfanyl linkage.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Coumarin | 6-Bromo, 8-methoxy, 3-nitrophenyl | ~550 (estimated) | Enzyme inhibition, fluorescence probes |
| Ethyl 3-[6-Chloro-...]propanoate | Coumarin | 6-Chloro, 4-methyl, 7-(trifluoromethyl) | 505.85 | Antimicrobial agents, imaging |
| Ethyl 3-(5-Bromo...)propanoate | Benzophenone | Bromo, hydroxyl, oxo | N/A | Synthetic intermediate |
| Ethyl 3-Oxo-2-phenyl...propanoate | Propanoate ester | Phenyl, phenylethylamino | 311.15 | Pharmaceutical intermediates |
Physicochemical Properties
- Solubility : The methoxy group in the target compound may enhance solubility in polar solvents compared to the trifluoromethyl group in ’s analog.
- Melting Points: reports a melting point of 82–84°C for a simpler propanoate ester, suggesting the target compound’s higher molecular weight and complexity may result in a higher melting point .
Crystallographic and Computational Tools
- Electron Density Maps : Tools like WinGX () could model the nitro group’s orientation and hydrogen-bonding interactions .
Biological Activity
Ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 433.26 g/mol. Its structure features a chromene core, which is known for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chromene derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.3 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.3 |
| Compound B | Escherichia coli | 6.3 |
Cytotoxicity
The cytotoxic effects of chromene derivatives have also been studied extensively. For example, some derivatives have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The IC50 values for these compounds range from 4.31 to 15.6 µM, showcasing their effectiveness in inhibiting cancer cell proliferation .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Antioxidant Activity : Certain chromene derivatives exhibit antioxidant properties, which can protect cells from oxidative damage.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated a series of chromene derivatives for their antimicrobial properties against various pathogens. The results indicated that modifications in the structure significantly influenced the antimicrobial efficacy, with certain substituents enhancing activity against resistant strains .
- Cytotoxicity in Cancer Cells : Research focused on the effects of chromene derivatives on leukemia and breast cancer cell lines revealed that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
